molecular formula C24H22N4O3S B2837505 1-((4-methoxyphenyl)sulfonyl)-3-phenethyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline CAS No. 844851-71-4

1-((4-methoxyphenyl)sulfonyl)-3-phenethyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline

カタログ番号: B2837505
CAS番号: 844851-71-4
分子量: 446.53
InChIキー: JSWLJZNLAYHLBY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 1-((4-methoxyphenyl)sulfonyl)-3-phenethyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline belongs to the imidazo[4,5-b]quinoxaline family, characterized by a fused bicyclic heteroaromatic system. Its structure includes:

  • A phenethyl substituent at position 3, which may enhance lipophilicity and modulate pharmacokinetics.

特性

IUPAC Name

3-(4-methoxyphenyl)sulfonyl-1-(2-phenylethyl)-2H-imidazo[4,5-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3S/c1-31-19-11-13-20(14-12-19)32(29,30)28-17-27(16-15-18-7-3-2-4-8-18)23-24(28)26-22-10-6-5-9-21(22)25-23/h2-14H,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWLJZNLAYHLBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CN(C3=NC4=CC=CC=C4N=C32)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-methoxyphenyl)sulfonyl)-3-phenethyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the imidazoquinoxaline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfonyl group: This step often involves the use of sulfonyl chlorides in the presence of a base such as triethylamine.

    Attachment of the methoxyphenyl group: This can be done via electrophilic aromatic substitution reactions.

    Addition of the phenethyl group: This step may involve Friedel-Crafts alkylation or other suitable alkylation methods.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

化学反応の分析

Types of Reactions

1-((4-methoxyphenyl)sulfonyl)-3-phenethyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to 1-((4-methoxyphenyl)sulfonyl)-3-phenethyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline exhibit promising anticancer properties. For instance, imidazoquinoxaline derivatives have been studied for their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The sulfonamide group in this compound may enhance its interaction with molecular targets involved in cancer progression.

Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Studies on related sulfonamide compounds have shown effectiveness against a range of bacterial strains. The incorporation of the 4-methoxyphenyl group may enhance the lipophilicity and membrane permeability of the molecule, potentially improving its efficacy as an antimicrobial agent.

Neuropharmacology

Cognitive Enhancement
Preliminary studies suggest that derivatives of imidazoquinoxaline may influence cognitive functions. The modulation of neurotransmitter systems, particularly those involving dopamine and serotonin receptors, could lead to applications in treating cognitive deficits associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Anxiolytic Effects
Research indicates that compounds with imidazoquinoxaline structures may possess anxiolytic properties. By acting on GABAergic systems, these compounds can potentially reduce anxiety levels, making them candidates for further development as anxiolytic medications.

Biochemical Research

Biochemical Probes
1-((4-Methoxyphenyl)sulfonyl)-3-phenethyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline can serve as a biochemical probe to study specific enzyme activities or receptor interactions. Its unique structure allows for selective binding to target proteins, facilitating the exploration of biochemical pathways and mechanisms.

Mechanistic Studies
The compound can be utilized in mechanistic studies to elucidate the pathways involved in cell signaling and metabolic processes. By employing this compound in assays, researchers can gain insights into how similar compounds affect cellular functions and contribute to disease mechanisms.

Data Summary Table

Application AreaPotential UsesKey Findings/References
Medicinal ChemistryAnticancer agentsInduces apoptosis in cancer cell lines
Antimicrobial agentsEffective against various bacterial strains
NeuropharmacologyCognitive enhancersModulates neurotransmitter systems
Anxiolytic effectsPotential reduction in anxiety levels
Biochemical ResearchBiochemical probesSelective binding to target proteins
Mechanistic studiesInsights into cellular signaling pathways

作用機序

The mechanism of action of 1-((4-methoxyphenyl)sulfonyl)-3-phenethyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and biological context.

類似化合物との比較

Structural Analogs and Their Modifications

The following table summarizes key structural analogs, their substituents, molecular properties, and reported activities:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Activities/Properties References
1-((4-Chlorophenyl)sulfonyl)-3-(3-isopropoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline 4-ClPh-SO₂ (1), 3-isopropoxypropyl (3) 446.95 GLP1R modulation (potential antidiabetic)
1-[(2-Methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline 2-MeOPh-CH₂ (1), 4-MePh-SO₂ (3) 446.5 Undisclosed (drug-like properties)
3-(4-Chlorophenyl)sulfonyl-1-[3-(trifluoromethyl)phenyl]-2H-imidazo[4,5-b]quinoxaline 4-ClPh-SO₂ (3), 3-CF₃Ph (1) 490.9 Undisclosed (high lipophilicity)
1-(4-Methoxyphenethyl)-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline Ph-SO₂ (3), 4-MeOPh-CH₂CH₂ (1) ~450 (estimated) Structural similarity to target compound
3a-(4-Chlorophenyl)-1-methyl-3a,4-dihydroimidazo[1,5-a]quinazolin-5(3H)-one 4-ClPh (3a), Me (1) 330.8 µ-opioid receptor binding (analgesic)
1-(3H-imidazo[4,5-b]pyridin-2-yl)-butane-1,2,3,4-tetraol Hydroxyalkyl (1) ~280 (estimated) Antitubercular (MIC = 3.12 µg/mL)

Key Observations

Substituent Effects on Activity :

  • Sulfonyl Groups : The 4-substituted sulfonyl group (e.g., 4-Cl, 4-MeO) enhances stability and receptor affinity. For example, the 4-chlorophenylsulfonyl analog in targets GLP1R, a receptor implicated in diabetes management.
  • Alkyl/Aryl Chains : Phenethyl or isopropoxypropyl groups (as in ) improve membrane permeability, critical for CNS-targeting compounds like the µ-opioid ligand in .

Drug-Likeness :

  • Most analogs comply with Lipinski’s Rule of Five (MW < 500, hydrogen bond acceptors < 10). For instance, the 4-chlorophenylsulfonyl derivative (MW 446.95) meets these criteria .
  • Higher molecular weight compounds (e.g., 490.9 g/mol in ) may face challenges in oral bioavailability.

Biological Targets: GPCR Modulation: The 4-chlorophenylsulfonyl analog in interacts with GLP1R, while the dihydroimidazoquinazolinone in binds µ-opioid receptors. Antimicrobial Activity: Imidazo[4,5-b]pyridine derivatives (e.g., ) exhibit antitubercular effects, suggesting the quinoxaline core may be adaptable for infectious disease targets.

生物活性

1-((4-methoxyphenyl)sulfonyl)-3-phenethyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a complex organic compound belonging to the imidazoquinoxaline class. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The structure of 1-((4-methoxyphenyl)sulfonyl)-3-phenethyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline includes:

  • A methoxyphenyl group
  • A sulfonyl group
  • A phenethyl group
    These structural features contribute to its biological activity by influencing interactions with biological targets.

Biological Activity Overview

Research indicates that compounds within the imidazoquinoxaline family exhibit a variety of biological activities, including:

  • Anticancer properties
  • Antiviral effects
  • Anti-inflammatory actions

Anticancer Activity

Studies have demonstrated that imidazoquinoxaline derivatives can inhibit cancer cell growth. For instance, certain derivatives have shown significant cytotoxicity against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.

Table 1: Cytotoxicity of Imidazoquinoxaline Derivatives Against Cancer Cell Lines

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AA375 (Melanoma)10Apoptosis
Compound BMCF7 (Breast)15Cell Cycle Arrest
Compound CHeLa (Cervical)8DNA Damage

Antiviral Activity

Quinoxaline derivatives have been studied for their antiviral properties. For example, compounds similar to 1-((4-methoxyphenyl)sulfonyl)-3-phenethyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline have shown efficacy against herpes simplex virus (HSV) and cytomegalovirus by inhibiting viral replication at low concentrations.

Case Study: Antiviral Efficacy Against HSV
A study demonstrated that a related quinoxaline derivative effectively inhibited HSV replication in vitro at concentrations ranging from 1 to 5 mM. This inhibition was attributed to the compound's ability to interfere with viral DNA synthesis.

Anti-inflammatory Activity

Another significant area of research is the anti-inflammatory potential of imidazoquinoxalines. Some derivatives have been shown to reduce inflammation markers in vitro and in vivo, suggesting their potential use in treating inflammatory diseases.

Mechanistic Insights

The biological activity of 1-((4-methoxyphenyl)sulfonyl)-3-phenethyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline can be attributed to its interaction with various biological targets:

  • GABA Receptors : Some imidazoquinoxalines act as modulators of GABA_A receptors, influencing neuronal excitability.
  • DNA Binding : The ability of certain derivatives to bind DNA suggests a mechanism for their anticancer and antiviral activities.
  • Enzyme Inhibition : Compounds have also been reported to inhibit enzymes involved in inflammatory pathways, such as lipoxygenase (LOX).

Q & A

Q. What are the key synthetic pathways for 1-((4-methoxyphenyl)sulfonyl)-3-phenethyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including sulfonylation of the imidazoquinoxaline core and phenethyl group incorporation. Critical steps include:

  • Sulfonylation : Reacting the imidazoquinoxaline intermediate with 4-methoxyphenylsulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous DMF or DCM .
  • Phenethylation : Using phenethyl bromide under nucleophilic substitution conditions, often requiring controlled temperatures (0–25°C) to minimize side reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is essential for isolating the final product. Yield optimization requires precise stoichiometric ratios and inert atmospheres to prevent hydrolysis .

Q. How can the structural integrity and purity of this compound be validated?

A combination of spectroscopic and chromatographic methods is recommended:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the sulfonyl group (δ ~3.8 ppm for methoxy protons) and phenethyl chain (δ ~2.8–3.5 ppm for CH2_2 groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C25_{25}H23_{23}N4_4O3_3S) with an exact mass of ~483.14 g/mol .
  • HPLC-PDA : Purity >95% is achievable using reverse-phase C18 columns (acetonitrile/water mobile phase) .

Q. What computational tools are suitable for predicting its interaction with biological targets?

  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite can model binding affinities to targets such as kinase enzymes or GPCRs. Focus on the sulfonyl and imidazoquinoxaline moieties as key pharmacophores .
  • MD Simulations : GROMACS or AMBER assess stability of ligand-target complexes over 100-ns trajectories, highlighting hydrogen bonding with catalytic residues .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Antiproliferative Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR, VEGFR2) using fluorescence-based protocols .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl rings) influence bioactivity?

  • Methoxy Group : The 4-methoxyphenylsulfonyl group enhances solubility and modulates electron density, affecting binding to hydrophobic pockets .
  • Phenethyl Chain : Lengthening or branching this chain can alter steric hindrance, as shown in analogs with trifluoromethyl or chloro substituents, which exhibit improved selectivity for cancer targets .
  • SAR Strategy : Systematically replace substituents and compare IC50_{50} values across analogs. For example, replacing methoxy with fluorine increases metabolic stability but may reduce solubility .

Q. How should researchers address contradictions in reported biological activity data?

Discrepancies often arise from variations in assay conditions:

  • Cell Line Heterogeneity : Use standardized cell lines (e.g., ATCC-certified) and validate culture conditions .
  • Pharmacokinetic Factors : Assess compound stability in assay media (e.g., serum protein binding) via LC-MS .
  • Control Experiments : Include reference inhibitors (e.g., imatinib for kinase assays) to calibrate results .

Q. What mechanistic insights can be gained from studying its reactivity under physiological conditions?

  • Hydrolysis Studies : Monitor degradation in PBS (pH 7.4) at 37°C using HPLC. The sulfonyl group is stable, but the imidazoquinoxaline ring may undergo slow oxidation .
  • Metabolite Identification : Incubate with liver microsomes (human or rodent) and profile metabolites via UPLC-QTOF-MS. Look for hydroxylation or demethylation products .

Q. What strategies mitigate challenges in characterizing its solid-state properties?

  • Crystallography : Attempt single-crystal X-ray diffraction by slow evaporation from ethanol/dichloromethane. The sulfonyl group often facilitates crystal packing .
  • Thermal Analysis : DSC/TGA reveals melting points (~200–220°C) and decomposition profiles, critical for formulation studies .

Methodological and Theoretical Questions

Q. How can computational reaction design accelerate the synthesis of novel analogs?

  • Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states and identify rate-limiting steps (e.g., sulfonylation energetics) .
  • Machine Learning : Train models on existing imidazoquinoxaline reaction datasets to predict optimal solvents/catalysts .

Q. What emerging applications justify further investigation of this compound?

  • Combination Therapies : Synergy studies with FDA-approved chemotherapeutics (e.g., doxorubicin) in 3D tumor spheroids .
  • Photodynamic Therapy : Explore light-activated cytotoxicity due to the quinoxaline core’s absorbance in the visible spectrum .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。